molecular formula C8H11NNa2O5S2 B587847 Erdosteine Thioacid Disodium Salt CAS No. 254884-18-9

Erdosteine Thioacid Disodium Salt

Cat. No.: B587847
CAS No.: 254884-18-9
M. Wt: 311.278
InChI Key: MYYRYICRQPFZPU-UHFFFAOYSA-L
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Erdosteine Thioacid Disodium Salt plays a significant role in biochemical reactions, particularly in the respiratory system. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with mucin, a glycoprotein that constitutes mucus. This compound breaks the disulfide bonds in mucin, reducing its viscosity and facilitating its removal from the respiratory tract. Additionally, this compound interacts with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to tissues .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In respiratory epithelial cells, it reduces mucus production and enhances ciliary activity, promoting the clearance of mucus. It also modulates cell signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway, leading to reduced production of pro-inflammatory cytokines. Furthermore, this compound influences gene expression by upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of enzymes responsible for mucus production, such as mucin glycoprotein. By breaking the disulfide bonds in mucin, this compound reduces mucus viscosity. Additionally, it acts as an antioxidant by scavenging reactive oxygen species and upregulating the expression of antioxidant enzymes. These actions collectively contribute to its mucolytic, anti-inflammatory, and antioxidant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy can decrease with prolonged exposure to light and air. In vitro studies have shown that this compound maintains its mucolytic and antioxidant properties for several hours after administration. Long-term studies in vivo have demonstrated that continuous use of this compound can lead to sustained improvements in respiratory function and reduced inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces mucus production and inflammation without causing significant adverse effects. At high doses, this compound can lead to toxicity, manifesting as gastrointestinal disturbances and liver damage. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. Upon administration, it is metabolized in the liver to its active form, which exerts mucolytic and antioxidant effects. The compound interacts with enzymes such as cytochrome P450, which facilitate its conversion to active metabolites. These metabolites then participate in biochemical reactions that reduce mucus viscosity and neutralize reactive oxygen species. The metabolic pathways of this compound also involve conjugation with glutathione, enhancing its antioxidant capacity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver, where it undergoes metabolism. The compound is then distributed to the respiratory tract, where it exerts its mucolytic and antioxidant effects. Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) play a role in the cellular uptake and distribution of this compound .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with mucin and other biomolecules. It is also found in the mitochondria, where it exerts its antioxidant effects by neutralizing reactive oxygen species. Post-translational modifications, such as phosphorylation and acetylation, may influence the targeting and activity of this compound within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Erdosteine Thioacid Disodium Salt involves the reaction of Erdosteine with disodium salts under controlled conditions. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Erdosteine Thioacid Disodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Erdosteine Thioacid Disodium Salt: this compound is unique due to its enhanced solubility and multifaceted pharmacological profile. It not only acts as a mucolytic but also possesses significant antioxidant and anti-inflammatory properties, making it more effective in treating respiratory disorders compared to similar compounds .

Properties

IUPAC Name

disodium;2-[[2-(carboxylatomethylsulfanyl)acetyl]amino]-4-sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5S2.2Na/c10-6(3-16-4-7(11)12)9-5(1-2-15)8(13)14;;/h5,15H,1-4H2,(H,9,10)(H,11,12)(H,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYRYICRQPFZPU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)[O-])NC(=O)CSCC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NNa2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747709
Record name Disodium 2-{2-[(carboxylatomethyl)sulfanyl]acetamido}-4-sulfanylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254884-18-9
Record name Disodium 2-{2-[(carboxylatomethyl)sulfanyl]acetamido}-4-sulfanylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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